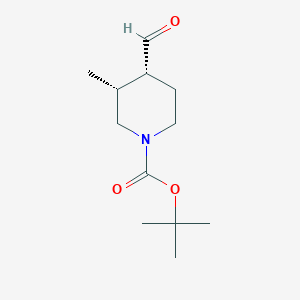

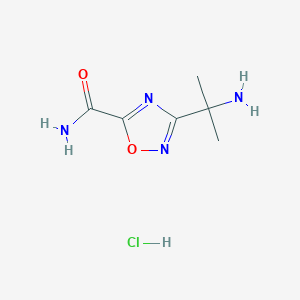

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” is a chemical compound. It is also known by other names such as "1-Boc-3-methylpiperidine-4-carbaldehyde;tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate;1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester" .

Synthesis Analysis

Unfortunately, the specific synthesis process for “this compound” is not available in the search results . For a detailed synthesis analysis, it would be best to refer to scientific literature or databases that specialize in chemical synthesis.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results . For a detailed analysis of its chemical reactions, it would be best to refer to scientific literature or databases that specialize in chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to scientific literature or databases that specialize in chemical properties.科学的研究の応用

Stereoselective Synthesis

Stereoselective syntheses utilizing tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and its derivatives are foundational in creating enantiopure compounds. Boev et al. (2015) illustrated the conversion of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives into cis isomers through selective reactions, showcasing the compound's utility in obtaining specific stereoisomers which are crucial in drug development due to their distinct biological activities (Boev, A. I. Moskalenko, S. Belopukhov, & N. M. Przheval’skii, 2015).

Synthesis of Anticancer Intermediates

Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a significant intermediate for small molecule anticancer drugs. Their research highlights a rapid and high-yield synthetic method for this compound, underscoring its importance in the development of novel anticancer therapies (Zhang, K. Ye, Shan Xu, & Tongsheng Xu, 2018).

Building Blocks for Amino Acid Derivatives

Marin et al. (2004) demonstrated the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives. This application is crucial for pharmaceutical research and development, offering pathways to diverse bioactive molecules (Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, & G. Guichard, 2004).

Intermediates for Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) focused on synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This research underscores the compound's role in creating targeted therapies for immune disorders and cancers, offering an efficient approach to this valuable intermediate (Chen Xin-zhi, 2011).

Solvation Properties Study

Troganis et al. (2005) explored the solvation properties of N-substituted cis and trans amides, including tert-butylformamide, revealing significant enthalpy and entropy changes. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and optimizing their formulation and delivery (Troganis, E. Sicilia, K. Barbarossou, I. Gerothanassis, & N. Russo, 2005).

作用機序

Safety and Hazards

The safety and hazards associated with “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For a detailed understanding of its safety and hazards, it would be best to refer to scientific literature or databases that specialize in chemical safety and hazards.

将来の方向性

The future directions for the study or application of “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For insights into potential future directions, it would be best to refer to scientific literature or databases that specialize in chemical research and development.

特性

IUPAC Name |

tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBIBPBUCVLHC-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

![3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2708843.png)